molecular formula C10H9NO2S B3023418 Naphthalene-1-sulfonamide CAS No. 606-25-7

Naphthalene-1-sulfonamide

Cat. No.: B3023418
CAS No.: 606-25-7
M. Wt: 207.25 g/mol
InChI Key: ZFIFHAKCBWOSRN-UHFFFAOYSA-N
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Description

Naphthalene-1-sulfonamide (CAS 606-25-7) is a versatile chemical scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents for complex diseases. Its structure serves as a critical core for designing potent and selective inhibitors against significant biological targets. Recent research highlights its application in oncology, where derivatives of this compound have been synthesized and shown to function as potent tubulin polymerization inhibitors. These compounds exhibit strong antiproliferative activity against human cancer cell lines, such as breast cancer MCF-7 and non-small cell lung carcinoma A549, by arresting the cell cycle at the G2/M phase and inducing apoptosis . Molecular docking studies confirm that these inhibitors bind at the colchicine-binding site of tubulin . Beyond oncology, this chemotype is valuable in metabolic disease research. Through structure-based discovery, this compound derivatives have been identified as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), a key target for treating conditions like atherosclerosis, insulin resistance, and diabetes . The sulfonamide group itself is a privileged motif in drug discovery, enabling the creation of multi-target agents for complex diseases by allowing for strategic modifications that enhance binding to multiple targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1-sulfonamide
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InChI

InChI=1S/C10H9NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIFHAKCBWOSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50237723
Record name Naphthalenesulfonamide
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Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

606-25-7, 89456-57-5
Record name 1-Naphthalenesulfonamide
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Record name Naphthalenesulfonamide
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Record name Naphthalene-1-sulfonamide
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Synthetic Methodologies for Naphthalene 1 Sulfonamide and Its Derivatives

Classical Approaches in Naphthalene-1-sulfonamide (B86908) Synthesis

Traditional methods for synthesizing this compound have long been established, primarily relying on two robust and widely utilized reaction types: sulfonylation of the naphthalene (B1677914) core and subsequent condensation reactions.

Sulfonylation Reactions on Naphthalene Scaffolds

The direct introduction of a sulfonyl group onto the naphthalene ring is a fundamental step in the synthesis of this compound. This electrophilic aromatic substitution reaction is typically achieved by treating naphthalene with a sulfonating agent. The choice of agent and reaction conditions are critical in determining the isomeric outcome of the reaction.

When naphthalene is sulfonated, a mixture of two isomeric monosulfonic acids is typically formed: naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. acs.org The reaction temperature plays a pivotal role in the isomeric ratio. Sulfonation at lower temperatures (around 40°C) favors the formation of the alpha-isomer, naphthalene-1-sulfonic acid, which is the kinetic product. acs.orgstackexchange.com Conversely, higher temperatures (around 160°C) lead to the thermodynamically more stable beta-isomer, naphthalene-2-sulfonic acid, as the major product. acs.orgstackexchange.com This reversibility allows for the selective production of the desired isomer by controlling the reaction temperature. stackexchange.com

Common sulfonating agents include sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfuric acid. shokubai.org The use of dehydrating agents can enhance the reaction rate by removing the water produced during the reaction. acs.org To obtain naphthalene-1-sulfonyl chloride, the precursor for the sulfonamide, the resulting naphthalene-1-sulfonic acid is treated with a chlorinating agent like phosphorus oxychloride. wikipedia.org

A study on the sulfonation of naphthalene with sulfuric acid investigated various factors to optimize the yield of the desired sulfonic acid isomer. shokubai.org It was found that reaction temperatures above 150°C and the use of a naphthenic solvent were crucial for increasing the yield of 2-naphthalene sulfonic acid. shokubai.org Furthermore, a specially designed reactor that minimizes the sublimation of naphthalene led to a significant increase in product yield, reaching up to 98%. shokubai.org

Table 1: Influence of Reaction Temperature on Naphthalene Sulfonation

Temperature (°C)Predominant IsomerReference
40Naphthalene-1-sulfonic acid (kinetic product) acs.orgstackexchange.com
160Naphthalene-2-sulfonic acid (thermodynamic product) acs.orgstackexchange.com

Condensation Reactions Involving Naphthalene-1-sulfonyl Chloride and Amine Derivatives

The most conventional and versatile method for the synthesis of this compound and its N-substituted derivatives is the condensation reaction between naphthalene-1-sulfonyl chloride and a suitable amine. researchgate.netresearchgate.net This reaction, a classic example of nucleophilic acyl substitution, allows for the introduction of a wide array of functionalities onto the sulfonamide nitrogen, leading to a vast library of derivatives.

The general procedure involves reacting naphthalene-1-sulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. prepchem.comtandfonline.com The reaction conditions can be tailored based on the reactivity of the amine. For instance, the synthesis of the parent this compound can be achieved by bubbling ammonia (B1221849) gas through a solution of naphthalene-1-sulfonyl chloride in an inert solvent like diethyl ether at low temperatures. prepchem.com

This methodology has been extensively used to synthesize a variety of N-substituted naphthalene-1-sulfonamides with potential biological activities. For example, a series of N-(substituted-phenyl)naphthalene-1-sulfonamides were synthesized by reacting naphthalene-1-sulfonyl chloride with various anilines in the presence of triethylamine (B128534) in dichloromethane. tandfonline.com Similarly, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent that reacts with primary and secondary amines to produce fluorescent sulfonamide adducts, a technique often employed in biochemistry for labeling amino acids and proteins. wikipedia.orgresearchgate.net

The reaction is generally high-yielding and tolerates a wide range of functional groups on the amine component, making it a powerful tool for generating chemical diversity. unar.ac.idnih.gov

Table 2: Examples of N-Substituted Naphthalene-1-sulfonamides via Condensation

Amine ReactantBase/SolventProductReference
AmmoniaDiethyl etherThis compound prepchem.com
3,4,5-TrimethoxyanilineTriethylamine/DichloromethaneN-(3,4,5-Trimethoxyphenyl)this compound tandfonline.com
Various primary aminesPyridine5-(Dimethylamino)-N-substituted-naphthalene-1-sulfonamides unar.ac.id

Advanced Synthetic Strategies for Diversification and Optimization

While classical methods provide a solid foundation for the synthesis of naphthalene-1-sulfonamides, modern organic chemistry has introduced more sophisticated strategies. These advanced methods offer greater control, efficiency, and the ability to create more complex and diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions for this compound Derivatization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the derivatization of naphthalene-1-sulfonamides is no exception. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, enabling the introduction of various substituents onto the naphthalene ring or the sulfonamide nitrogen.

One application involves the dearomatization of naphthalene derivatives through an intramolecular palladium-catalyzed reaction, leading to spirocyclic compounds with high enantioselectivity. mit.edu Another powerful approach is the palladium-catalyzed addition of aryl halides to N-sulfinylamines, which provides a route to sulfinamides. These intermediates can then be readily converted to sulfonamides. nih.govacs.org This methodology is notable for its broad substrate scope and tolerance of various functional groups. acs.org

Furthermore, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes. While not directly applied to this compound in the provided context, the principles of palladium-catalyzed C-H activation are being used to synthesize complex N-containing molecules. For instance, diarylamines and N-heterocycles can be synthesized from organohalides using dinitrogen as the nitrogen source in a palladium-catalyzed process. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully employed to synthesize 5-(het)arylamino-1,2,3-triazoles from 5-amino-1,2,3-triazoles and (het)aryl halides, demonstrating the power of this reaction in forming C-N bonds. mdpi.com These examples highlight the potential for applying similar palladium-catalyzed strategies to directly arylate or otherwise functionalize the this compound scaffold.

Table 3: Examples of Palladium-Catalyzed Reactions for Sulfonamide-Related Synthesis

Reaction TypeReactantsCatalyst/LigandProduct TypeReference
Addition to N-SulfinylaminesAryl halides, N-sulfinylaminesPd(OAc)₂, PAd₂BnSulfinamides nih.govacs.org
DearomatizationNaphthalene derivativesPalladium catalystSpirocyclic compounds mit.edu
Buchwald-Hartwig Amination5-Amino-1,2,3-triazoles, (Het)aryl halides[(THP-Dipp)Pd(cinn)Cl]5-(Het)arylamino-1,2,3-triazoles mdpi.com

Oxidative Coupling Methods in Sulfonamide Preparation

In recent years, oxidative coupling reactions have gained prominence as a more environmentally friendly and efficient alternative to traditional methods for sulfonamide synthesis. researchgate.netnih.govnih.govacs.orgucl.ac.uk These methods often avoid the need for pre-functionalized starting materials like sulfonyl chlorides, which can be toxic and unstable. researchgate.net

A notable advancement is the electrochemical oxidative coupling of thiols and amines to form sulfonamides. researchgate.netnih.govnih.govacs.orgucl.ac.uk This method is driven by electricity, requires no sacrificial reagents or catalysts, and can be completed in a very short time. researchgate.netnih.govacs.orgucl.ac.uk The reaction proceeds under mild conditions, exhibits a broad substrate scope, and produces hydrogen gas as the only byproduct, making it a highly sustainable process. researchgate.netnih.govnih.govacs.orgucl.ac.uk The mechanism is thought to involve the oxidation of the amine to a radical cation, which then reacts with a disulfide formed from the thiol. acs.org

Other oxidative coupling approaches include the coupling of anilines with sodium sulfonates and the reduction coupling of nitroarenes with sodium sulfonates. researchgate.net These methods provide direct access to N-aryl sulfonamides and represent a significant step towards greener and more atom-economical synthetic routes. The direct sulfonamidation of aromatic C-H bonds using sulfonyl azides is another attractive strategy that generates nitrogen gas as the sole byproduct. researchgate.net

Table 4: Electrochemical Oxidative Coupling of Thiols and Amines

ThiolAmineReaction TimeYield (%)Reference
ThiophenolMorpholine5 min85 nih.govacs.org
4-MethylbenzenethiolPiperidine (B6355638)5 min92 nih.govacs.org
Thiophenol(+)-Dehydroabietylamine24 h78 nih.govacs.org

Spectroscopic and Structural Characterization of Naphthalene 1 Sulfonamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of naphthalene-1-sulfonamide (B86908) compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms within a molecule. For this compound and its derivatives, the aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons are dictated by their position on the naphthalene (B1677914) ring and the electronic effects of any substituents. For instance, in N-substituted naphthalene-1-sulfonamides, the protons on the naphthalene ring can show distinct signals. rsc.org The protons of the sulfonamide group (-SO₂NH₂) itself can manifest as a singlet peak, with its chemical shift being influenced by the solvent and concentration. rsc.org

Table 1: Representative ¹H NMR Data for this compound Derivatives

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity Reference
N-(3-(dimethylamino)propyl)this compound CDCl₃ Aromatic protons: multiplet; Other signals correspond to the propyl and dimethylamino groups. rsc.org
N-Sulfonamide Platinum Complex with Naphthalene Moiety CDCl₃ 8.46 (d, J = 8.5 Hz, 1H), 8.40 (d, J = 8.6 Hz, 1H), 8.29 (d, J = 7.1 Hz, 1H), 7.52 (t, J = 8.1 Hz, 1H), 7.46 (t, J = 7.9 Hz, 1H), 7.09 (d, J = 7.5 Hz, 1H) rsc.org
4'-bis(N-butyl-4-acetyl ethyldiamino-1,8-naphthaleneimide)-imino-sulfonamide DMSO-d₆ 8.92, 8.52, 8.33, 8.09 (d, 4H), 7.61, 7.46, 7.15 (s, 8H), 6.10 (s, 2H) nih.gov

Note: The table presents a selection of reported data and is not exhaustive. Chemical shifts are dependent on the specific compound and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound derivatives, the carbon atoms of the naphthalene ring typically resonate in the aromatic region of the spectrum. The presence of the sulfonamide group and other substituents influences the chemical shifts of the carbon atoms. For example, the carbon atom directly attached to the sulfonamide group will have a characteristic chemical shift. The signals for the various carbon atoms in the naphthalene ring system can be assigned with the help of advanced NMR techniques like HMQC and HMBC. mdpi.com

Table 2: Representative ¹³C NMR Data for this compound Derivatives

Compound Solvent Characteristic Chemical Shifts (δ, ppm) Reference
N-(3-(dimethylamino)propyl)this compound CDCl₃ Aromatic and aliphatic carbons show distinct signals. rsc.org
N-Sulfonamide Platinum Complex CDCl₃ Signals corresponding to the naphthalene ring and other organic ligands. rsc.org
5-Hydroxythis compound - Aromatic carbons show signals influenced by both hydroxyl and sulfonamide groups.

Note: This table provides illustrative examples. The exact chemical shifts will vary based on the specific molecular structure and the solvent used.

Advanced NMR Techniques for Conformational Analysis in Solution

Advanced NMR techniques are crucial for understanding the three-dimensional structure and dynamic behavior of this compound compounds in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine through-space proximities between protons, providing insights into the preferred conformation of the molecule. ipb.pt Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, can be employed to study processes like restricted rotation around the S-N bond in certain sulfonamides. researchgate.netunibas.it The barriers to these rotational processes can be quantified, offering a deeper understanding of the molecule's flexibility and stereodynamics. researchgate.net Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are also invaluable for unambiguously assigning proton and carbon signals, which is a prerequisite for detailed conformational analysis. rsc.orgmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound compounds. It also provides valuable structural information through the analysis of fragmentation patterns. ijbpas.com In electrospray ionization (ESI-MS), a common technique, the molecule is typically protonated to form the [M+H]⁺ ion, allowing for the determination of its molecular weight. nih.gov

Upon collision-induced dissociation (CID), the parent ion fragments in a characteristic manner. A common fragmentation pathway for aromatic sulfonamides is the loss of a neutral SO₂ molecule (a loss of 64 Da). nih.govacs.org The fragmentation of naphthalene-2-sulfonamide (B74022) has shown a top peak at m/z 127 and other significant peaks at m/z 143 and 207, corresponding to the molecular ion. nih.gov The specific fragmentation pattern is influenced by the substitution on the aromatic ring and the nature of the amine group. For instance, electron-withdrawing groups on the naphthalene ring can promote the extrusion of SO₂. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule and its fragments, which aids in confirming the elemental composition.

Table 3: Common Mass Spectrometric Fragments of this compound Derivatives

Precursor Ion Fragmentation Process Resulting Fragment Ion Significance Reference
[M+H]⁺ Loss of SO₂ [M+H - SO₂]⁺ Characteristic fragmentation of aromatic sulfonamides. nih.gov
Molecular Ion - m/z 127, 143, 207 Observed fragments for naphthalene-2-sulfonamide. nih.gov
[M+H]⁺ of N-acyl aromatic sulfonamides Rearrangement Phenoxide ion Principal product ion in some derivatives. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, IR spectroscopy is particularly useful for confirming the presence of the key sulfonamide group.

The sulfonamide functional group gives rise to characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1380–1320 cm⁻¹ and 1200–1150 cm⁻¹, respectively. The S-N stretching vibration usually appears in the range of 914-895 cm⁻¹. rsc.org Additionally, the N-H stretching vibration of the sulfonamide group can be seen around 3450–3420 cm⁻¹. nih.gov The aromatic C-H stretching vibrations from the naphthalene ring are generally found above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1600-1400 cm⁻¹ region. mdpi.com

Table 4: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
S=O Asymmetric Stretch 1380–1320
S=O Symmetric Stretch 1200–1150
S-N Stretch 914–895 rsc.org
N-H (Sulfonamide) Stretch 3450–3420 nih.gov
C-H (Aromatic) Stretch > 3000 mdpi.com
C=C (Aromatic) Stretch 1600–1400 mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum is dominated by absorptions arising from π→π* transitions within the naphthalene ring system. The position and intensity of these absorption bands can be influenced by the presence and nature of substituents on the naphthalene ring and the sulfonamide group.

For example, the introduction of a hydroxyl group, as in 5-hydroxythis compound, can cause a shift in the absorption maxima. In some cases, distinct absorption bands can be observed. For instance, certain sulfonamide-containing naphthalimides have shown absorption maxima at 265 nm and 435 nm in water. nih.gov The solvent can also play a role in the observed UV-Vis spectrum. The electronic absorption spectra of some N-sulfonamide platinum complexes have been recorded in the 190-1100 nm range. rsc.org The study of the electronic spectra of dansyl derivatives, which are related to naphthalene sulfonamides, has also been a subject of interest. researchgate.net

X-ray Crystallography in Solid-State Structure Determination

While extensive X-ray crystallographic data is available for various derivatives, a definitive crystal structure for the parent compound, this compound, is not prominently reported in the reviewed literature. However, the analysis of its derivatives provides a comprehensive understanding of the structural behavior of this class of compounds.

Determination of Crystal System and Space Group

The solid-state structures of this compound derivatives have been meticulously characterized, revealing their crystal systems and space groups. A notable example is N-(adamantan-1-yl)-5-(dimethylamino)this compound, which has been crystallized and its structure resolved. preprints.orgresearchgate.net This compound crystallizes in the monoclinic system within the P2₁/n space group. preprints.orgresearchgate.net Another derivative, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was found to crystallize in the triclinic system with a P-1 space group.

Table 1: Crystallographic Data for N-(adamantan-1-yl)-5-(dimethylamino)this compound preprints.orgresearchgate.net
ParameterValue
Chemical FormulaC₂₂H₂₈N₂O₂S
Crystal SystemMonoclinic
Space GroupP2₁/n (No. 14)
a (Å)9.2516(7)
b (Å)10.5122(8)
c (Å)19.7782(15)
β (°)98.9530(10)
Volume (ų)1900.1(2)
Z4
Temperature (K)100(2)
CCDC No.1949154

Conformational Analysis in Crystalline State

In a different derivative, N-cyclododecyl-5-(dimethylamino)this compound, the molecule adopts a distinct U-shaped conformation in the crystal. nih.gov For N-benzyl-5-(dimethylamino)this compound, the dihedral angle between the naphthalene ring system and the attached phenyl ring is 59.16 (11)°. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound derivatives is predominantly governed by hydrogen bonding. A recurring motif is the formation of dimers through intermolecular N—H⋯O hydrogen bonds. nih.govnih.goviucr.org

In the case of N-(adamantan-1-yl)-5-(dimethylamino)this compound, molecules form cyclic dimers via a classic N1—H1···O2ⁱ hydrogen bond. preprints.org Similarly, N-benzyl-5-(dimethylamino)this compound displays intermolecular N—H⋯O hydrogen bonding that results in the formation of inversion dimers. nih.govoalib.com This head-to-tail interaction is a common arrangement in amino-sulfonamide dansyl structures. nih.gov

While hydrogen bonding is the primary driver, other interactions also contribute to the stability of the crystal lattice. For instance, N-cyclododecyl-5-(dimethylamino)this compound exhibits additional C–H⋯π contacts between a methylene (B1212753) group of the cyclododecyl ring and the naphthalene rings of an adjacent molecule. nih.govresearchgate.net Conversely, π–π stacking interactions are explicitly reported as absent in the crystal structure of N-benzyl-5-(dimethylamino)this compound. nih.goviucr.org

Gas-Phase Electron Diffraction (GED) Studies for Molecular Conformation

Gas-phase electron diffraction (GED) studies, which examine the structure of molecules free from intermolecular forces found in the crystalline state, have provided crucial data on the conformational behavior of this compound (1-NaphSA). researchgate.netarxiv.org These studies, conducted at elevated temperatures, reveal a more complex conformational landscape than might be inferred from a single solid-state structure.

Computational calculations suggest that this compound can exist in four different stable conformations. researchgate.netresearchgate.net These conformers arise from different orientations of the SO₂NH₂ group relative to the naphthalene core and the eclipsed or staggered arrangement of the N-H and S=O bonds. researchgate.netresearchgate.net Experimental GED data has established that in the gas phase at 413(9) K, the vapor is predominantly composed (up to 75 mol %) of low-energy conformers. researchgate.net In these dominant conformers, which possess C₁ symmetry, the C-S-N plane is not perpendicular to the naphthalene skeleton, and the N-H and S=O bonds of the sulfonamide group are nearly eclipsed. researchgate.net

Table 2: Selected Geometrical Parameters for the Dominant Conformer of this compound in the Gas Phase (Distances rh1 in Å, Angles in degrees) researchgate.net
ParameterValue
r(C-C)av1.411(3)
r(C-S)1.761(10)
r(S-O)av1.425(3)
r(S-N)1.666(10)
∠C-C1-C119.8(2)
∠C1-S-N104.5(22)
τ(C9-C1-S-N)69.5(30)

Computational Chemistry and Theoretical Investigations of Naphthalene 1 Sulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For naphthalene-1-sulfonamide (B86908) and its derivatives, DFT calculations provide valuable insights into their electronic structure, reactivity, and spectroscopic characteristics. A common approach involves using the B3LYP functional with a 6-31G(d,p) basis set, which has been shown to provide reliable results for similar sulfonamide compounds. nih.govresearchgate.netresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For naphthalene-based sulfonamides, DFT calculations have been employed to determine optimized molecular geometries. researchgate.netsamipubco.com These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, the optimized geometry was calculated and found to be in good agreement with experimental data from X-ray diffraction. nih.govresearchgate.net

The electronic structure of this compound is characterized by the distribution of electrons within the molecule. DFT calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. nih.govdntb.gov.ua The electronic structure analysis of naphthalene (B1677914) derivatives reveals a planar, bihexagonal, catacondensed structure with D2h symmetry. samipubco.com

Table 1: Selected Optimized Geometrical Parameters for a Naphthalene-Sulfonamide Derivative

Parameter Bond Length (Å) / Bond Angle (°)
S1-N1 Bond Length 1.624(3) Å
Average N-S Bond Length 1.771(4) Å
O2—S1—C6 Bond Angle 109.18 (8)°

Note: Data is for a related sulfonamide derivative as a representative example. mdpi.comiucr.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netdntb.gov.uanih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. dntb.gov.uanih.gov A smaller energy gap suggests higher reactivity. nih.gov

For this compound derivatives, HOMO-LUMO analysis indicates that charge transfer occurs within the molecule. nih.govresearchgate.net The HOMO is typically localized on the naphthalene ring system, indicating it is the primary site for electrophilic attack, while the LUMO is often distributed over the sulfonamide group, suggesting it as the site for nucleophilic attack. nih.gov This analysis is instrumental in predicting the molecule's behavior in chemical reactions. nih.govkb.setrustlifeventures.com

Table 2: HOMO-LUMO Energies and Related Quantum Chemical Parameters

Parameter Value (eV)
EHOMO Value not available in search results
ELUMO Value not available in search results
Energy Gap (ΔE) Value not available in search results

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Theoretical vibrational frequency calculations are performed to understand the different vibrational modes of a molecule. These calculated frequencies are then compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to assign the observed spectral bands to specific molecular vibrations. nih.govrsc.org For sulfonamide compounds, DFT calculations at the B3LYP/6-31G(d,p) level have been shown to provide results that correlate well with experimental spectroscopic data. nih.govresearchgate.netresearchgate.net

The accuracy of these calculations is highly dependent on the optimized geometry of the molecule being a true energy minimum. uni-rostock.de Small deviations from the equilibrium structure can lead to significant errors in the calculated frequencies. uni-rostock.de For complex molecules, scaling factors are sometimes applied to the calculated frequencies to improve agreement with experimental values. mdpi.com

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Naphthalene-Sulfonamide Derivative

Vibrational Mode Experimental Frequency (cm-1) Calculated Frequency (cm-1)
N-H stretching 3291 3496
S-N stretching 931 Value not available in search results
C=O stretching Value not available in search results Value not available in search results

Note: Data is for a related sulfonamide derivative as a representative example. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. nih.govresearchgate.net The stabilization energy associated with these interactions (E(2)) quantifies the strength of the delocalization.

In sulfonamides, NBO analysis reveals significant hyperconjugative interactions that contribute to the molecule's stability. nih.govresearchgate.netresearchgate.net For example, in a related compound, charge delocalization from the oxygen and nitrogen lone pairs to the antibonding orbitals of the S=O bonds is a key stabilizing feature. This analysis helps in understanding the intramolecular charge transfer and the nature of the chemical bonds within the sulfonamide moiety. researchgate.net

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Sulfonamide Derivative

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
σ(O19-H39) σ*(C28-H36) 178.73 kJ/mol (42.7 kcal/mol)

Note: This specific data is for a different molecule but illustrates the type of information obtained from NBO analysis. researchgate.net

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govsemanticscholar.orgrsc.org It partitions the crystal space into regions where the electron density of a promolecule (the sum of spherical atomic densities) is greater than that of all other molecules. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamic processes, conformational changes, and interactions of molecules over time. researchgate.netnih.gov

In the context of this compound and its derivatives, MD simulations can be employed to investigate their interactions with biological targets, such as proteins. researchgate.netnih.gov For example, MD simulations have been used to study the binding of this compound derivatives to fatty acid binding protein 4 (FABP4), revealing that van der Waals interactions are the primary driving force for binding. researchgate.net These simulations can also be used to explore the stability of ligand-protein complexes and to understand the dynamic nature of their interactions, which is crucial for drug design and development. nih.gov

Conformational Behavior and Solution Dynamics

The conformational landscape of sulfonamides is a key determinant of their biological activity. Theoretical calculations on the related benzenesulfonamide (B165840) molecule predict the existence of two stable conformers: one where the N-H bonds are eclipsed relative to the S=O bonds, and another where they are staggered. The eclipsed form is generally favored by a small energy margin acs.org.

For naphthalene bis-sulfonamides, which contain two sulfonamide groups, NMR studies in solution have provided evidence of conformational interconversions. The observation of doubled proton signals in the NMR spectra for these compounds is consistent with the presence of multiple, slowly interconverting rotational states in solution chemrxiv.orgchemrxiv.org. While direct, detailed studies on the solution dynamics of the parent this compound are limited, these findings on closely related structures suggest that the orientation of the sulfonamide group relative to the naphthalene ring is a critical and dynamic feature. Early kinetic studies using nuclear magnetic resonance also investigated the protolysis of derivatives like 5-dimethylaminothis compound, highlighting the sensitivity of the naphthalene core's electronic environment to molecular interactions acs.org.

Dynamics of Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of a ligand when bound to its biological target, providing insights that static docking models cannot mdpi.comnih.govresearchgate.net. Such simulations have been instrumental in refining the understanding of how this compound derivatives interact with their receptors over time.

A notable example involves a derivative of this compound designed as a tubulin polymerization inhibitor. MD simulations of the lead compound (a naphthalene-1-yl derivative known as 5c) complexed with tubulin showed that the protein-ligand system remained stable throughout the simulation period nih.govtandfonline.com. These simulations revealed that the naphthalene group of the inhibitor settles into a hydrophobic pocket of the tubulin protein, an interaction that is crucial for its inhibitory activity. The simulation also confirmed the stability of key hydrogen bonds between the ligand and tubulin, providing a rational explanation for its mechanism of action at the molecular level nih.gov.

Similarly, MD simulations on naphthalene bis-sulfonamide inhibitors of the Keap1-Nrf2 protein-protein interaction indicated that different rotational conformers of the ligand could bind effectively to the Keap1 protein, with the simulations helping to determine which conformer formed the most stable and energetically favorable interaction chemrxiv.orgchemrxiv.org. General studies on other sulfonamides targeting enzymes like triose phosphate (B84403) isomerase have also utilized MD to characterize the binding sites and understand the dynamic motions of the enzyme upon ligand binding peerj.com.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of this compound derivatives against various biological targets.

Prediction of Binding Affinities and Modes with Biological Targets

Docking studies have successfully predicted the binding interactions of this compound derivatives with a diverse range of protein targets. These studies provide critical insights into the specific amino acid residues involved in the interaction and the types of forces that stabilize the ligand-protein complex.

Key interactions frequently observed include:

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (from the N-H) and acceptor (from the S=O oxygens), often forming critical hydrogen bonds with residues in the target's active site nih.govvulcanchem.com.

Hydrophobic and π-Stacking Interactions: The bulky and aromatic naphthalene ring is well-suited for strong hydrophobic and π-stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine within the binding pocket nih.govvulcanchem.com.

Derivatives of this compound have been docked against numerous targets, revealing the molecular basis for their activities. For instance, inhibitors targeting tubulin have shown that the naphthalene moiety fits into the hydrophobic colchicine-binding site nih.govtandfonline.comsemanticscholar.org. In the case of Fatty Acid Binding Protein 4 (FABP4), the this compound core serves as an anchor, with the naphthalene ring forming hydrophobic interactions and the sulfonamide group engaging in polar contacts researchgate.netnih.gov. Studies on carbonic anhydrase inhibitors have demonstrated binding affinities ranging from -6.8 to -8.2 kcal/mol nih.gov. Other targets successfully modeled include the NMDA receptor, the anti-apoptotic proteins Bcl-xL and Mcl-1, and the Keap1 protein involved in oxidative stress response semanticscholar.orgnih.govnih.gov.

Table 1: Predicted Binding Interactions of this compound Derivatives with Biological Targets

Biological Target Key Predicted Interactions Reference(s)
Tubulin Naphthyl group in a hydrophobic pocket; cation-π interaction with Lys-254; hydrogen bond with Lys-254. nih.gov
Fatty Acid Binding Protein 4 (FABP4) Naphthalene ring in a hydrophobic pocket; sulfonamide group forms polar interactions. researchgate.netnih.gov
Carbonic Anhydrase Interactions with zinc ion and active site residues; binding affinities from -6.8 to -8.2 kcal/mol. nih.govsemanticscholar.org
NMDA Receptor (PCP Site) Hydrogen bonding via the sulfonamide S=O moiety with Asn603; binding affinity of -10.16 kcal/mol. semanticscholar.org
Keap1-Nrf2 Naphthalene core acts as an anchor; sulfonamide groups form key polar contacts. nih.gov

| PI3Kα Kinase | Naphthalene group enhances hydrophobic interactions; sulfonamide NH forms hydrogen bonds with conserved lysine (B10760008) residues. | vulcanchem.com |

Comparative Docking Analysis with Established Therapeutic Agents

To benchmark the potential of novel inhibitors, their predicted binding from docking studies is often compared to that of well-established drugs or reference compounds. This comparative analysis helps to validate the docking protocol and provides a predictive measure of the new compound's relative potency.

In a study developing FABP4 inhibitors, derivatives of this compound were shown to have binding affinities equivalent to or even better than the established FABP4 inhibitor BMS309403 researchgate.netnih.gov. Similarly, a series of novel this compound derivatives designed as carbonic anhydrase inhibitors displayed superior predicted binding affinities (-6.8 to -8.2 kcal/mol) when compared directly to the widely used drug acetazolamide (B1664987) (-5.25 kcal/mol) in the same docking simulation semanticscholar.org.

Another study on tubulin polymerization inhibitors did not use comparative docking but instead compared the in vitro activity (IC₅₀ values) of their lead this compound derivative (5c) with several approved anticancer drugs. Compound 5c showed significantly higher potency than cisplatin, 5-fluorouracil (B62378) (5-Fu), and tamoxifen (B1202) against the MCF-7 cancer cell line nih.gov. These results, supported by the docking studies, underscore the potential of the this compound scaffold in developing potent therapeutic agents.

Table 2: Comparative Analysis of this compound Derivatives and Established Agents

Target This compound Derivative Binding Affinity / Activity Established Agent Binding Affinity / Activity Reference(s)
Carbonic Anhydrase N-substituted 5-(dimethylamino)naphthalene-1-sulfonamides -6.8 to -8.2 kcal/mol Acetazolamide -5.25 kcal/mol semanticscholar.org
Fatty Acid Binding Protein 4 (FABP4) Compounds 16dk, 16do, 16du Equivalent or better than BMS309403 BMS309403 Not specified researchgate.netnih.gov
Tubulin (MCF-7 cells) Compound 5c IC₅₀ = 0.51 µM Cisplatin IC₅₀ = 11.15 µM nih.gov

| Tubulin (MCF-7 cells) | Compound 5c | IC₅₀ = 0.51 µM | 5-Fluorouracil | IC₅₀ = 11.61 µM | nih.gov |

Homology Molecular Modeling for Structure-Activity Relationship Rationalization

When an experimental crystal structure of a target protein is unavailable, homology modeling can be used to generate a reliable three-dimensional model based on the structure of a related, known protein. This approach is valuable for rationalizing the structure-activity relationships (SAR) of a series of compounds.

For example, homology modeling has been used to explain why certain structural modifications to this compound derivatives lead to a decrease in their biological activity. In the development of CCR8 antagonists, when derivatives showed lower activity than the parent compound, homology models of the CCR8 receptor were used to rationalize these findings at a structural level researchgate.net. Similarly, researchers investigating ligands for the 5-HT7 receptor, which lacked a crystal structure, built a homology model to perform docking studies and guide inhibitor design ptchm.pl.

In other cases, where crystal structures are available, they can be used in conjunction with modeling to explain subtle differences in activity. The SAR of two closely related this compound inhibitors of FABP4, where the position of a single fluorine atom dramatically changed the activity, was explained by examining their co-crystal structures with the protein researchgate.net. It was also observed in Keap1 inhibitors that extending the linkers between the naphthalene core and its aryl substituents weakened the binding affinity, an observation rationalized by analyzing the existing co-crystal structures which showed that a compact structure was essential for potent inhibition nih.gov.

Biological Activities and Mechanistic Studies of Naphthalene 1 Sulfonamide Derivatives

Anticancer Activities and Mechanisms

Naphthalene-1-sulfonamide (B86908) derivatives have shown significant promise as anticancer agents, operating through multiple and distinct mechanisms to inhibit tumor growth and proliferation.

Inhibition of Tubulin Polymerization and Microtubule Destabilization

Certain this compound derivatives function as potent inhibitors of tubulin polymerization, a critical process for cell division. nih.govtandfonline.com By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.govtandfonline.comsemanticscholar.org This disruption leads to the destabilization of the microtubule network, ultimately arresting cell division and inducing cell death. nih.govtandfonline.com

One notable derivative, compound 5c, has been identified as a potent microtubule-destabilizing agent with an IC50 value of 2.8 µM in tubulin polymerization assays. nih.govsemanticscholar.org Molecular docking studies have further elucidated that this compound anchors itself within the colchicine (B1669291) binding site of tubulin, leading to its inhibitory effects. semanticscholar.org The structural features, specifically the naphthalen-1-yl and 4-methoxybenzyl moieties, have been found to be crucial for this potent activity. nih.govsemanticscholar.org

Induction of Cell Cycle Arrest (G2/M Phase) and Apoptosis

A direct consequence of microtubule destabilization by this compound derivatives is the arrest of the cell cycle at the G2/M phase. nih.govtandfonline.comsemanticscholar.org This checkpoint is a critical control point in cell division, and its disruption prevents cancer cells from progressing through mitosis.

Flow cytometry analysis has demonstrated that treatment of cancer cells with these compounds leads to a significant, dose-dependent accumulation of cells in the G2/M phase. semanticscholar.org For instance, compound 5c, at concentrations of 0.125 µM, 0.25 µM, and 0.5 µM, increased the G2/M population in MCF-7 cancer cells from 21.19% (control) to 30.77%, 57.50%, and 82.22%, respectively. semanticscholar.org

This cell cycle arrest is intrinsically linked to the induction of apoptosis, or programmed cell death. nih.govtandfonline.comsemanticscholar.org The inability of the cancer cells to complete mitosis triggers apoptotic pathways. Studies have shown that treatment with these derivatives leads to a significant increase in both early and late apoptotic cells. nih.gov In MCF-7 cells treated with compound 5c, the total percentage of apoptotic cells increased from 8.4% in the control group to 50.3% at a concentration of 0.5 µM. nih.gov

Efficacy Against Specific Cancer Cell Lines (e.g., MCF-7, A549)

The anticancer potential of this compound derivatives has been validated against various human cancer cell lines. Notably, significant cytotoxic effects have been observed in MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines. nih.govtandfonline.comsemanticscholar.org

A series of synthesized sulphonamide derivatives bearing a naphthalene (B1677914) moiety demonstrated potent antiproliferative activity against both MCF-7 and A549 cells. nih.govtandfonline.com Among these, compound 5c exhibited the most potent activity, with IC50 values of 0.51 ± 0.03 µM against MCF-7 and 0.33 ± 0.01 µM against A549 cells. nih.govtandfonline.comsemanticscholar.org These values are notably more potent than those of established anticancer drugs like cisplatin, 5-fluorouracil (B62378), and tamoxifen (B1202) against the MCF-7 cell line. nih.govtandfonline.com

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
Compound 5c0.51 ± 0.030.33 ± 0.01
Cisplatin11.15 ± 0.75Not Reported
5-Fluorouracil11.61 ± 0.60Not Reported
Tamoxifen14.28 ± 0.40Not Reported

Targeting Carbonic Anhydrase Isoforms (e.g., hCA IX)

Certain this compound derivatives have been identified as potent inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated isoform IX (hCA IX). nih.govresearchgate.net hCA IX is a transmembrane enzyme that is highly expressed in many types of tumors and is associated with poor prognosis. nih.govresearchgate.net Its inhibition is a promising strategy for anticancer therapy. nih.gov

Studies have shown that several aromatic sulfonamides, including 1-naphthalenesulfonamide, exhibit nanomolar inhibitory activity against hCA IX. nih.govresearchgate.net The inhibition profile is quite specific, with varying affinities for other CA isoforms like the cytosolic hCA I and II, and the membrane-bound hCA IV. nih.govresearchgate.net The deprotonated sulfonamide group of these inhibitors coordinates with the zinc ion in the active site of the enzyme, blocking its catalytic activity. oncotarget.com

CompoundTarget IsoformInhibitory Activity (Kᵢ)
1-Naphthalenesulfonamide derivativeshCA IX14-50 nM
SLC-0111hCA IXPotent (Phase I clinical trials)

Fatty Acid Binding Protein 4 (FABP4) Inhibition for Immunometabolic Diseases

This compound derivatives have been identified as novel, potent, and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4). researchgate.netnih.gov FABP4 plays a crucial role in metabolism and inflammatory processes, making it a potential therapeutic target for immunometabolic diseases such as diabetes and atherosclerosis. researchgate.netnih.govrcsb.org

Through a structure-based design strategy, several this compound derivatives, such as compounds 16dk, 16do, and 16du, have been developed. researchgate.netnih.gov These compounds exhibit binding affinities to FABP4 that are comparable or even superior to the known inhibitor BMS309403. researchgate.netnih.gov X-ray crystallography has revealed the specific binding mode of these inhibitors within the FABP4 binding pocket. researchgate.netnih.gov Furthermore, some of these derivatives demonstrate good selectivity for FABP4 over other isoforms like FABP3 and FABP5. researchgate.net

Pyruvate (B1213749) Kinase (PKL) Modulation for Hepatocellular Carcinoma and Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent research has focused on the development of this compound derivatives for the modulation of liver pyruvate kinase (PKL). slideshare.net PKL is a key enzyme in glycolysis and has been identified as a therapeutic target for hepatocellular carcinoma (HCC) and non-alcoholic fatty liver disease (NAFLD). slideshare.netslideshare.net

Computational methods, including DFT and molecular docking, have been employed to analyze the structure-activity relationship of these compounds. slideshare.net One such derivative, pkl-05, has been identified as a promising lead candidate. slideshare.net These compounds show potential for further development as PKL modulators to address the challenges in treating HCC and NAFLD. slideshare.net

Other Proposed Anticancer Mechanisms (e.g., anti-angiogenesis)

Beyond direct cytotoxicity to tumor cells, some this compound derivatives exhibit anticancer effects by interfering with processes that support tumor growth and metastasis, such as angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical step in tumor progression, supplying tumors with necessary oxygen and nutrients. oncotarget.com

One of the key signaling pathways regulating angiogenesis is mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Inhibition of VEGFR-2 is a validated strategy for anti-angiogenic therapy. nih.gov Certain sulfonamide derivatives have been identified as potential VEGFR-2 inhibitors, thereby representing a promising avenue for the development of new drugs to combat cancers that depend on angiogenesis. nih.gov

Research has identified a leader molecule, COB223, a dansylated polyamine derivative of this compound, which inhibits endothelial cell migration and proliferation. oncotarget.com This compound demonstrated anti-angiogenic activity in both in vitro and in vivo assays. oncotarget.com Structure-activity relationship (SAR) studies of a series of analogs revealed that modifications to the polyamine chain significantly impacted the inhibitory potency against human microvascular endothelial cells (HMEC). oncotarget.com

Table 1: Anti-angiogenic Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Target Cell Line Assay IC50 (µM) Reference
COB223 HMEC-GFP Wound Healing 5 oncotarget.com
COB220 HMEC-GFP Wound Healing >50 oncotarget.com

Antimicrobial Activities

This compound derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and fungal pathogens. ijpsjournal.comresearchgate.net Their mechanisms of action are diverse, targeting essential bacterial enzymes and cellular processes.

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

A primary mechanism by which sulfonamide-based drugs exert their antibacterial effect is through the inhibition of dihydropteroate synthase (DHPS). wikipedia.orgpatsnap.com This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate through their diet. wikipedia.orgpatsnap.comemerginginvestigators.org DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form dihydropteroate, a precursor to folic acid. nih.gov

This compound derivatives, acting as competitive inhibitors of PABA, can bind to the active site of DHPS, thereby blocking the synthesis of folic acid. patsnap.com This disruption of the folate pathway inhibits the production of nucleic acids (DNA and RNA), ultimately leading to a bacteriostatic effect where bacterial cell division is halted. wikipedia.org The selective toxicity of these compounds arises from the fact that mammalian cells lack the DHPS enzyme. wikipedia.orgemerginginvestigators.org

Spectrum of Activity Against Bacterial and Fungal Strains

Derivatives of this compound have been evaluated against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains, often exhibiting a broad spectrum of activity. ijpsjournal.comresearchgate.netacs.org

For instance, certain aryl sulfonamide derivatives containing a naphthalene nucleus have shown effective activity against Bacillus cereus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.14 µM. ijpsr.com Other studies have highlighted derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid with potent activity against a range of bacteria and fungi, where the presence of specific substituents like 3,4,5-trimethoxy and 2,4-dichloro on the benzylidene amino portion was found to be critical for activity. ijpsjournal.com

The incorporation of the 2-naphthalenesulfonyl group into cage-like silsesquioxanes has been shown to produce compounds with enhanced or specific activity against certain bacterial and fungal strains, contributing to a broader spectrum of antimicrobial action. acs.orgnih.gov

Table 2: Antimicrobial Spectrum of this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Type Tested Organisms Activity/MIC Reference
Aryl sulfonamide with naphthalene nucleus Bacillus cereus, Escherichia coli MIC: 0.14 µM ijpsr.com
4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivative (11) Bacteria and Fungi MBC/MFC: 0.15 mM/ml ijpsjournal.com
4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivative (12) Bacteria and Fungi MBC/MFC: 0.14 mM/ml ijpsjournal.com
N-(3-mercapto-5-(naphthalen-1-yl)-4H-1,2,4-triazol-4-yl)(aryl)amides Gram-positive & Gram-negative bacteria, Fungi Strong inhibition observed for compounds 3a, 3f, 3g, 3j, 3k researchgate.net
2-naphthalenesulfonyl silsesquioxane Gram-positive bacteria, Candida albicans Enhanced activity noted acs.orgnih.gov

Penicillin-Binding Protein (PBP) Inhibition

Another important target for antibacterial agents is the family of penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of bacterial cell wall biosynthesis. researchgate.net Inhibition of the transpeptidase activity of PBPs disrupts the integrity of the peptidoglycan layer, leading to cell lysis and death. nih.gov While β-lactam antibiotics are the most common PBP inhibitors, resistance has driven the search for novel, non-β-lactam inhibitors. nih.govvenatorx.com

This compound derivatives have been explored as noncovalent inhibitors of PBPs. researchgate.netnih.gov Studies have evaluated their inhibitory activities against various PBPs, including PBP2a from methicillin-resistant Staphylococcus aureus (MRSA), PBP5fm from Enterococcus faecium, and PBP1b from Streptococcus pneumoniae. nih.gov Promising results have been obtained, particularly against PBP2a, with IC50 values in the micromolar range. researchgate.netnih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors, showing interactions with key amino acid residues in the PBP active site, such as GLY 664, VAL 662, and ARG 426 in PBP-2X. rjb.ro

Table 3: Inhibition of Penicillin-Binding Proteins (PBPs) by this compound Derivatives This table is interactive. You can sort and filter the data.

Derivative Series Target PBP Result Reference
Naphthalene-sulfonamide derivatives PBP2a (MRSA) IC50 values in the micromolar range researchgate.netnih.gov
Naphthalene-sulfonamide derivatives PBP5fm (E. faecium) Tested for inhibitory activity nih.gov
Naphthalene-sulfonamide derivatives PBP1b (S. pneumoniae) Tested for inhibitory activity nih.gov
4-methyl-N-(naphthalen-1-yl)benzene sulfonamide PBP-2X Docking studies performed rjb.ro

Anti-inflammatory Activities and Related Molecular Interactions

The sulfonamide functional group is a component of several drugs with anti-inflammatory properties, and this compound derivatives are no exception. semanticscholar.orgtandfonline.com Their anti-inflammatory effects are often linked to the inhibition of key enzymes in inflammatory pathways and the modulation of pro-inflammatory cytokine production.

Fatty acid-binding protein 4 (FABP4) is a potential therapeutic target for immunometabolic diseases due to its critical role in metabolism and inflammatory processes. nih.gov Structure-based design has led to the identification of this compound derivatives as potent and selective inhibitors of FABP4. nih.govresearchgate.net Certain optimized derivatives not only showed inhibitory activity against FABP4 but also exhibited anti-inflammatory effects in lipopolysaccharide-stimulated macrophages by reducing the levels of pro-inflammatory cytokines like TNF-α and MCP-1, and inhibiting the IKK/NF-κB pathway. researchgate.net

Enzyme Inhibition and Modulation Beyond Anticancer/Antimicrobial Targets

The versatility of the this compound scaffold extends to the inhibition of various other enzymes that are not directly classified as anticancer or antimicrobial targets but are relevant to other disease states.

For example, derivatives of this scaffold have been investigated as inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing enzymes. mdpi.com A coumarin-thiazole-based naphthalene-2-sulfonamide (B74022) derivative showed strong inhibition against hCA I and hCA II isoforms. mdpi.com

Furthermore, research into fatty acid binding protein 4 (FABP4) inhibitors has yielded potent this compound derivatives. nih.gov These compounds, through their inhibition of FABP4, have demonstrated significant improvements in glucose and lipid metabolism in diabetic mouse models, highlighting their potential for treating metabolic diseases like type 2 diabetes and atherosclerosis. nih.gov

Protein Kinase C (PKC) Inhibition and ATP Binding Site Interactions

This compound derivatives have been identified as inhibitors of Protein Kinase C (PKC), a family of enzymes crucial in cellular growth regulation. nih.gov Certain compounds within this class, such as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W7), demonstrate a dual mechanism of inhibition. nih.gov Initially, it was believed that these inhibitors function by interacting with the acidic phospholipid cofactor of PKC. nih.gov However, further studies revealed that at higher concentrations, these naphthalenesulfonamides act as competitive inhibitors with respect to adenosine (B11128) triphosphate (ATP). nih.gov

This competitive inhibition occurs at the catalytic domain of the enzyme. nih.gov The active catalytic fragment of PKC can bind to these inhibitors, and this binding can be reversed by the addition of ATP, confirming that the interaction takes place at the ATP binding site. nih.gov This dual-action mechanism, targeting both the phospholipid cofactor and the ATP binding site, highlights the complexity of their inhibitory action. nih.gov

Paraoxonase-1 (hPON1) Inhibition

Derivatives of this compound have been investigated for their inhibitory effects on human serum paraoxonase-1 (hPON1), an enzyme with antiatherogenic properties. nih.govahievran.edu.tr Studies have shown that certain sulfonamide derivatives can act as potent inhibitors of hPON1, with IC50 values in the micromolar range. nih.gov For example, a study on various sulfonamides reported IC50 values ranging from 24.10 to 201.45 µM. nih.gov The mechanism of inhibition can vary among different derivatives, with some exhibiting competitive inhibition while others show non-competitive inhibition. nih.gov

Naphthalenylmethylene hydrazine (B178648) derivatives have also been identified as strong inhibitors of hPON1, with IC50 values ranging from 0.158 µM to 6.862 µM. ahievran.edu.trresearchgate.netresearchgate.net The type of inhibition for these compounds was also found to be diverse, including competitive, non-competitive, and mixed inhibition, depending on the specific substitutions on the naphthalene and hydrazine moieties. researchgate.net

Table 1: Inhibition of hPON1 by Naphthalenylmethylene Hydrazine Derivatives

Compound IC50 (µM) Ki (µM) Inhibition Type
1a 0.824 0.443±0.041 Non-competitive
1b 0.281 0.207±0.019 Non-competitive
1c 0.158 0.111±0.015 Non-competitive
1d 0.211 0.147±0.021 Non-competitive
1f 6.862 4.110±0.290 Competitive
1g 1.157 0.771±0.063 Competitive
1h 0.359 0.248±0.017 Non-competitive

Source: Adapted from studies on naphthalenylmethylene hydrazine derivatives. researchgate.net

Glycine (B1666218) Transporter Inhibition

This compound derivatives have been explored as inhibitors of glycine transporters (GlyT), which are involved in regulating glycine levels in the nervous system. pexacy.comnih.gov Novel 3,4-disubstituted pyrrolidone sulfonamide derivatives have been synthesized and identified as selective and potent competitive inhibitors of glycine transporter 1 (GlyT1). pexacy.comsci-hub.se These compounds are considered promising candidates for the development of drugs to treat conditions like schizophrenia and other mental illnesses where glycine modulation is a therapeutic strategy. pexacy.com The general structure of these inhibitors often includes two hydrophobic or aromatic fragments linked to the sulfonamide group. nih.gov

Inhibition of Metalloprotease, Heat Shock Protein, and Jack Bean Urease

The sulfonamide functional group is known to be a versatile inhibitor of various enzymes, and this compound derivatives are no exception. unar.ac.idresearchgate.net Research has indicated that sulfonamides, in general, can inhibit metalloproteases, heat shock proteins, and jack bean urease. unar.ac.idresearchgate.net Specifically for jack bean urease, various sulfonamide derivatives have demonstrated potent inhibitory activity. researchgate.net For instance, ciprofloxacin-, sulfadiazine-, and amantadine-based sulfonamides have shown excellent potential as urease inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. science.govscience.gov This broad inhibitory profile suggests that the this compound scaffold could be a valuable starting point for developing inhibitors against these targets. unar.ac.idresearchgate.netresearchgate.net

Inhibition of Keap1-Nrf2 Interaction for Cytoprotective Responses

A significant area of research for naphthalene-based sulfonamides is the inhibition of the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govchemrxiv.org This interaction is a key regulator of the cellular response to oxidative stress. nih.gov By inhibiting this PPI, Nrf2 is stabilized, leading to the upregulation of cytoprotective genes. nih.govresearchgate.net

A series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs have been designed and shown to be potent inhibitors of the Keap1-Nrf2 interaction, with IC50 values in the nanomolar range (7.2 to 31.3 nM) in a time-resolved fluorescence energy transfer (TR-FRET) assay. nih.gov These compounds were found to stimulate the Nrf2 signaling pathway in cellular models and suppress pro-inflammatory cytokines, indicating their potential for treating neuroinflammatory disorders. nih.gov The sulfonamide groups directly linking the naphthalene core to the benzene (B151609) rings are critical for this inhibitory activity. nih.gov

Table 2: Inhibitory Activities of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs

Compound R Group FP Assay IC50 (nM) TR-FRET Assay IC50 (nM)
7p 3-fluorophenyl 30.2 ± 1.5 7.2 ± 0.6
7q 2,3-dihydrobenzo[b] chemrxiv.orgresearchgate.netdioxin-6-yl 110 ± 10 18.2 ± 1.3
7r benzo[d] nih.govresearchgate.netdioxol-5-yl 130 ± 12 25.1 ± 2.1
7s chroman-6-yl 140 ± 15 31.3 ± 2.8
8c 4-methoxyphenyl 120 ± 11 20.5 ± 1.7

Source: Adapted from research on Keap1-Nrf2 PPI inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies

Influence of Naphthalene Ring Substitution Patterns on Biological Potency

The biological potency of this compound derivatives is significantly influenced by the substitution patterns on the naphthalene ring. sci-hub.seresearchgate.netnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory activity of these compounds against various targets.

For instance, in the development of fatty acid binding protein 4 (FABP4) inhibitors, the position of substituents on the naphthalene ring was found to be critical. researchgate.netnih.gov Similarly, for Keap1-Nrf2 interaction inhibitors, SAR studies on 1,4-bis(arylsulfonamido)naphthalene derivatives revealed that the nature of the flanking aryl moieties has a considerable impact on both biochemical binding affinities and cellular gene-induction potencies. nih.gov The inclusion of various heterocycles and fused ring systems on the aryl sulfonamide portion has been systematically explored to optimize these interactions. nih.gov

In the context of antimicrobial activity, QSAR studies on derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid showed that the presence of specific groups, such as 3,4,5-trimethoxy and 2,4-dichloro, on the benzylidene amino segment was vital for activity against a range of bacteria and fungi. ijpsjournal.com Furthermore, studies on naphthalene bis-sulfonamides as Keap1-Nrf2 inhibitors have highlighted that even the rotational state ('cis' or 'trans') of the naphthalene-sulfonamide bond can influence the binding mode and affinity, adding another layer of complexity to the SAR. chemrxiv.orgresearchgate.netchemrxiv.org This indicates that subtle changes in the substitution pattern and conformation of the naphthalene scaffold can lead to significant differences in biological activity. chemrxiv.orgresearchgate.netchemrxiv.org

Role of Sulfonamide Moiety Modifications in Modulating Activity and Selectivity

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in many drugs, and its modification in this compound derivatives plays a pivotal role in modulating their biological activity and selectivity. researchgate.netsci-hub.se The sulfonamide moiety can act as a zinc-binding group, which is crucial for the inhibition of metalloenzymes like carbonic anhydrases. researchgate.net

Structural modifications of this compound derivatives have been explored to enhance their therapeutic potential. For instance, these derivatives have been developed as potent and selective inhibitors of fatty acid binding protein 4 (FABP4), a target for metabolic diseases like diabetes and atherosclerosis. researchgate.netmdpi.compexacy.com The interaction of these inhibitors with FABP4 is often elucidated through X-ray crystallography, revealing key binding modes. nih.gov

Structure-activity relationship (SAR) studies have provided valuable insights into how different substituents on the sulfonamide and naphthalene rings influence activity. In a series of tubulin polymerization inhibitors, the naphthalen-1-yl group on the sulfonamide was found to be optimal for potent antiproliferative activity. nih.govsemanticscholar.org Specifically, a compound with a 4-methoxybenzyl group and a naphthalen-1-yl at the sulfonamide demonstrated the most potent anticancer activity against MCF-7 and A549 cell lines. nih.govsemanticscholar.org The introduction of electron-donating groups into the phenyl ring attached to the sulfonamide was also shown to significantly increase antiproliferative activity. nih.govsemanticscholar.org

Conversely, modifications that alter the flexibility and connectivity of the sulfonamide linker can have detrimental effects. For example, extending the sulfonamide linker with an extra methyl or carbonyl group in a series of Keap1-Nrf2 protein-protein interaction inhibitors resulted in a complete loss of inhibitory activity. nih.gov This highlights the critical importance of the direct connection between the naphthalene moiety and the sulfonamide group for maintaining the necessary conformation for binding. nih.gov

The versatility of the sulfonamide scaffold allows for the synthesis of a diverse library of compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer effects. researchgate.netnih.gov

Table 1: Impact of Sulfonamide Moiety Modifications on Biological Activity

Compound/Series Modification Target Observed Effect on Activity Reference
This compound derivatives Introduction of various aryl substituents Tubulin Naphthalen-1-yl group found to be optimal for antiproliferative activity. Electron-donating groups on the phenyl ring increased activity. nih.govsemanticscholar.org
1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs Extension of sulfonamide linker with a methyl or carbonyl group Keap1-Nrf2 PPI Complete loss of inhibitory activity. nih.gov
This compound derivatives General modifications FABP4 Development of potent and selective inhibitors for metabolic diseases. researchgate.netmdpi.compexacy.com

Stereochemical Influences on Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological activity of this compound derivatives. While some derivatives, like N-benzylthis compound, are achiral and lack stereogenic centers, many others possess chiral centers that can lead to different biological activities for each enantiomer. smolecule.com

The influence of chirality is particularly evident in the development of inhibitors for specific protein targets. For instance, in the study of aryl sulfonamide derivatives as Mcl-1 inhibitors, the R and S configurations of the chiral center led to different interactions with the protein, specifically with residues HIS224 and ASN260. qub.ac.uk The steric bulk of the substituent on the chiral carbon was also found to be a crucial factor, with larger groups potentially hindering binding and reducing inhibitory activity. qub.ac.uk

The synthesis of chiral β-naphthyl-β-sulfanyl ketones, which can be further modified into sulfones, highlights the importance of enantioselective synthesis in creating biologically active molecules. nih.gov These chiral building blocks are valuable for developing new drugs with specific stereochemical requirements for their targets. nih.gov

The presence of a chiral piperidine (B6355638) moiety in a complex this compound derivative suggests potential for specific biological activity, as the stereochemistry can influence its interaction with biological targets. ontosight.ai Similarly, the stereochemistry of a pyrrolidine (B122466) ring connected to a naphthalene-2-sulfonamide was noted as a key feature contributing to its unique properties and potential biological activity. ontosight.ai

Table 2: Influence of Stereochemistry on the Activity of this compound Derivatives

Compound Series Chiral Feature Target Stereochemical Influence on Activity Reference
Aryl sulfonamide derivatives R and S configurations at a chiral center Mcl-1 Different enantiomers exhibited distinct interactions with protein residues HIS224 and ASN260. Steric bulk at the chiral center affected inhibitory activity. qub.ac.uk
β-naphthyl-β-sulfanyl ketones Enantioenriched products from asymmetric synthesis Potential drug building blocks Enantiomerically enriched compounds serve as important building blocks for new drugs, indicating the importance of chirality for biological activity. nih.gov
5-(dimethylamino)-N-(6-((2R,3S,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl)hexyl)this compound Chiral piperidine moiety Not specified The presence of a chiral moiety suggests potential for specific biological interactions. ontosight.ai
(R/S)-6-chloro-N-((3S)-1-(1-(methylamino)-2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide Specific stereochemistry in the pyrrolidine ring Not specified The defined stereochemistry contributes to the compound's unique properties and potential biological activity. ontosight.ai

In Vivo Efficacy and Metabolic Stability Studies (e.g., animal models, liver microsomes)

The translation of in vitro activity to in vivo efficacy is a critical step in drug development. For this compound derivatives, studies in animal models and with liver microsomes have provided crucial data on their therapeutic potential and pharmacokinetic properties.

In a notable example, this compound derivatives developed as FABP4 inhibitors, specifically compounds 16dk and 16do, demonstrated significant in vivo efficacy in a mouse model of obesity and diabetes. nih.gov These compounds led to a dramatic improvement in glucose and lipid metabolism by reducing fasting blood glucose and serum lipid levels, increasing insulin (B600854) sensitivity, and alleviating hepatic steatosis. nih.gov

Metabolic stability is a key determinant of a drug's bioavailability and duration of action. In vitro studies using human liver microsomes are commonly employed to assess this property. For the aforementioned FABP4 inhibitors, compounds 16dk and 16do showed good metabolic stability. nih.gov Similarly, a study on N-acylbenzenesulfonamides, a related class of compounds, revealed that metabolic stability, expressed as half-life (t1/2), was dependent on the nature of the substituents. nih.gov For instance, shifting a naphthyl substituent from the 1-position to the 2-position significantly increased metabolic stability. nih.gov

In another study, a series of disubstituted xylylene derivatives, designed as metabolically more stable analogs of a naphthalene-based Keap1-Nrf2 protein-protein interaction inhibitor, showed significantly improved stability in human liver microsomes. uobabylon.edu.iq After a 90-minute incubation, the xylylene derivatives remained largely intact, whereas the parent naphthalene compound was moderately degraded. uobabylon.edu.iq

Table 3: In Vivo Efficacy and Metabolic Stability of this compound Derivatives

Compound/Series Study Type Key Findings Reference
This compound derivatives (16dk, 16do) In vivo (db/db mice) Improved glucose and lipid metabolism, enhanced insulin sensitivity, ameliorated hepatic steatosis. nih.gov
This compound derivatives (16dk, 16do) In vitro (liver microsomes) Good metabolic stability. nih.gov
N-Acylbenzenesulfonamides In vitro (human liver microsomes) Metabolic stability dependent on substituent type and position; 2-naphthyl substitution more stable than 1-naphthyl. nih.gov
Disubstituted xylylene derivatives (analogs of a naphthalene derivative) In vitro (human liver microsomes) Significantly higher metabolic stability compared to the parent naphthalene compound. uobabylon.edu.iq

Synergistic Effects with Co-Administered Therapeutic Agents

The combination of this compound derivatives with other therapeutic agents can lead to synergistic effects, enhancing therapeutic efficacy and potentially overcoming drug resistance.

In the context of antimicrobial therapy, a significant synergistic effect was observed when certain sulfonamide derivatives were used in combination with reference drugs like chloramphenicol (B1208) and sulfamethoxazole. researchgate.net The minimum inhibitory concentration (MIC) of the combination was reduced by up to 32-fold compared to the individual compounds, indicating a potentiation of the antimicrobial effect. researchgate.net

In cancer therapy, the potential for synergistic interactions is also being explored. Some sulfonamides have been shown to work synergistically with radiation therapy to increase therapeutic efficacy. nih.gov A novel sulfonamide agent, MPSP-001, demonstrated synergistic effects when combined with colchicine and Taxol in blocking mitosis in HeLa cells, suggesting a potential combination therapy for cancer. researchgate.net

The development of dual-target inhibitors, where a single molecule acts on multiple pathways, is another strategy to achieve synergistic effects. For example, some sulfonamide derivatives have been investigated as dual inhibitors of VEGFR-2 and EGFRT790M, which could be beneficial in cancer treatment. mdpi.com

Table 4: Synergistic Effects of this compound Derivatives

Derivative/Agent Co-administered Agent Therapeutic Area Observed Synergistic Effect Reference
Sulfonamide derivatives Chloramphenicol, Sulfamethoxazole Antimicrobial Up to 32-fold reduction in MIC, indicating significantly increased potency. researchgate.net
MPSP-001 (a novel sulfonamide) Colchicine, Taxol Cancer (in vitro) Enhanced blocking of mitosis in HeLa cells. researchgate.net
Sulfonamides Radiation Therapy Cancer Increased therapeutic efficacy. nih.gov

Advanced Applications of Naphthalene 1 Sulfonamide in Research

Development of Fluorescent Probes for Biological Imaging and Labeling

The naphthalene (B1677914) sulfonamide core, particularly the dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl), is a well-established fluorophore. researchgate.net Researchers have leveraged its properties to construct a variety of fluorescent probes for visualizing and tracking biological molecules and processes. These probes are designed to change their fluorescent output upon interaction with a specific target, enabling high-contrast imaging.

Recent developments have focused on creating probes with enhanced specificity and functionality. For instance, sulfonamide-containing naphthalimide derivatives have been synthesized for tumor-targeted fluorescent imaging. mdpi.comnih.gov These probes, such as SN-2NI and SD-NI, demonstrate low cytotoxicity and are readily taken up by melanoma cells, providing clear green fluorescent images of the tumor cells. mdpi.comnih.gov

Another strategy involves incorporating the naphthalene-1-sulfonamide (B86908) structure into unnatural amino acids. nih.gov Dansylalanine, a fluorescent amino acid, can be genetically encoded into proteins at specific sites. nih.gov This allows for the precise labeling of proteins to study their structure and function within living cells. nih.gov

Furthermore, derivatives have been designed to detect specific cellular events like apoptosis. The compound 4-(5-dimethylamino-naphthalene-1-sulfonamido)-3-(4-iodophenyl)-butanoic acid (DNSBA) has shown the ability to selectively detect both early and late-stage apoptotic cancer cells. thno.org Modifications of the naphthalene sulfonamide structure also allow for targeting specific organelles. By linking a methyl sulfonamide group, which acts as an endoplasmic reticulum (ER)-targeting moiety, to a naphthalimide fluorophore, researchers have developed probes to image reactive species like nitric oxide (NO) and nitroxyl (B88944) (HNO) specifically within the ER. mdpi.com

The versatility of this compound extends to the labeling of fundamental biological macromolecules. N-(8-Aminohexyl)-5-iodothis compound, for example, is used for the fluorescence labeling of proteins and nucleic acids, facilitating analyses through spectroscopy and microscopy. ontosight.ai Its structure is also suitable for Fluorescence Resonance Energy Transfer (FRET) experiments, a technique used to investigate protein structure and dynamics. ontosight.ai

Table 1: Examples of this compound-Based Fluorescent Probes

Probe DerivativeTarget/ApplicationKey Finding/FeatureReference
Sulfonamide-containing naphthalimides (SN-2NI, SD-NI)Tumor cell imagingAchieves targeted fluorescent imaging in B16F10 melanoma cells. mdpi.comnih.gov
Dansylalanine (fluorescent amino acid)Site-specific protein labelingCan be genetically incorporated into proteins for precise labeling. nih.gov
4-(5-dimethylamino-naphthalene-1-sulfonamido)-3-(4-iodophenyl)-butanoic acid (DNSBA)Apoptotic cellsSpecifically and selectively detects cancer cells in early and late stages of apoptosis. thno.org
ER-Nap-NO (Naphthalimide with methyl sulfonamide)Nitric Oxide (NO) in the Endoplasmic ReticulumUsed for two-photon imaging of endogenous and exogenous NO in the ER. mdpi.com
N-(8-Aminohexyl)-5-iodothis compoundProteins and nucleic acidsUsed for fluorescence labeling and in FRET experiments to study protein dynamics. ontosight.ai

Potential in Materials Science Applications

The unique chemical structure of this compound derivatives makes them valuable building blocks in materials science for creating advanced functional materials. smolecule.com Their applications range from hybrid organic-inorganic materials to sophisticated polymer-based sensors. ontosight.airesearchgate.net

One notable application is in the creation of molecularly imprinted polymers (MIPs). researchgate.netopen.ac.uk A novel fluorescent monomer, N-2-propenyl-(5-dimethylamino)-1-naphthalene sulfonamide, has been synthesized and polymerized to create MIPs specific for the detection of 2,4-dinitrotoluene (B133949) (DNT), a molecule associated with explosives. researchgate.netopen.ac.ukpublish.csiro.au These polymers exhibit a distinct imprinting effect, allowing for the rapid and preferential binding of DNT vapor, which is detected by the quenching of the polymer's fluorescence. open.ac.ukpublish.csiro.au The polymer has been produced in several formats, including traditional ground particles, flexible free-standing membranes, and hybrid films, demonstrating its versatility. researchgate.net

Another area of interest is the development of hybrid materials. The compound 5-(dimethylamino)-N-(3-(triethoxysilyl)propyl)-1-Naphthalenesulfonamide combines the organic sulfonamide fluorophore with an inorganic triethoxysilyl group. ontosight.ai This structure makes it a candidate for creating hybrid materials where the silane (B1218182) group can act as a coupling agent to bond with inorganic substrates or form cross-linked networks, potentially for use in specialized coatings and adhesives. ontosight.ai

Furthermore, this compound derivatives have been explored for applications in organic electronics. Two fluorescent organoborane compounds, an ethenyl- and an ethynyl-dimesitylborane, were synthesized from a 5-(dimethylamino)-N-(prop-2-ynyl)this compound precursor. publish.csiro.aupolyu.edu.hk These materials exhibit solvatochromism, where their fluorescence color changes with the polarity of the solvent, indicating potential for use in chemical sensors. publish.csiro.aupolyu.edu.hk One of these derivatives was successfully applied as a blue fluorescent dopant in a guest-host organic light-emitting diode (OLED). publish.csiro.au

Table 2: this compound in Molecularly Imprinted Polymers (MIPs) for DNT Detection

MIP FormatDescriptionKey FeatureReference
Bulk Monolith ParticlesThe polymer is synthesized as a large block and then ground into fine particles.Demonstrated preferential rebinding of DNT over non-imprinted polymer within minutes. researchgate.netopen.ac.uk
Flexible Free-Standing MembraneA highly cross-linked film modified with a plasticizer.Allows for monitoring of DNT binding through changes in intrinsic fluorescence. open.ac.ukpublish.csiro.au
Hybrid Material FilmMIP particles are embedded within a poly(acrylonitrile) phase-inversed film.Combines the properties of the MIP particles with the structural integrity of the PAN matrix. researchgate.netopen.ac.uk

Applications in Biosensor Development and Chemo/Biosensing Mechanisms

The this compound framework is integral to the design of highly sensitive and selective chemosensors and biosensors for detecting a range of analytes, from metal ions to biological molecules. bohrium.com These sensors operate through various photophysical mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Twisted Intramolecular Charge Transfer (TICT), which translate a binding event into a measurable optical or electrochemical signal. bohrium.comijcrt.orgresearchgate.net

Chemosensors for Metal Ions: Derivatives of this compound have been successfully employed as chemosensors for various metal ions.

Mercury (Hg²⁺): An efficient fluorescent chemosensor, 5-(dimethylamino)-N-(2-mercaptophenyl)this compound, was developed for the highly selective and sensitive detection of Hg²⁺ ions. tandfonline.comnih.gov The binding of mercury induces a visible color change and quenches the fluorescence ("on-off" switching) through a TICT mechanism. researchgate.nettandfonline.comnih.gov This sensor achieved an extremely low detection limit of 5.0 x 10⁻¹⁰ mol L⁻¹. tandfonline.comnih.gov

Lead (Pb²⁺): A naphthalene-sulfonamide derivative has been used as an ionophore in a solid-contact potentiometric sensor for lead (II) ions. bioline.org.br This electrochemical sensor demonstrated a Nernstian response over a wide concentration range and had a low detection limit of 56.2 nM. bioline.org.br Another optical probe for Pb²⁺ was designed by conjugating this compound with 2-hydroxybenzaldehyde. bohrium.com

Aluminum (Al³⁺) and Gallium (Ga³⁺): A naphthalene-based sulfonamide Schiff base was found to be a "turn-on" fluorescent probe for the selective detection of Al³⁺ in an aqueous system, with a 24-fold fluorescence enhancement and a detection limit of 33.2 nM. rsc.org Electronically tuned probes based on 1,8-naphthalimide (B145957) and pyrene (B120774) sulfonamides have also shown selective "OFF-ON" fluorescent responses to Ga³⁺ and Al³⁺, operating via PET suppression. nih.gov One such probe achieved a detection limit of 10 nM for Ga³⁺. nih.gov

Biosensors: The interaction between this compound derivatives and biomolecules has been harnessed to create biosensors. A key example is the development of a zinc biosensor. The structure of the fluorophore 5-dimethylamino-1-naphthalene sulfonamide (dansylamide) complexed with human carbonic anhydrase II (CAII) has been determined by X-ray crystallography. nih.gov This detailed structural understanding provides a foundation for optimizing the fluorophore design to create a highly specific biosensor for zinc ions, which are essential to the enzyme's function. nih.gov

Table 3: this compound in Chemosensors and Biosensors

Sensor TypeDerivative Name/DescriptionTarget AnalyteSensing Mechanism / Key PerformanceReference
Fluorescent Chemosensor5-(dimethylamino)-N-(2-mercaptophenyl)this compoundHg²⁺TICT; "On-off" fluorescence quenching; LOD: 5.0 x 10⁻¹⁰ M. tandfonline.comnih.gov
Potentiometric ChemosensorNaphthalene-sulfonamide derivative as ionophorePb²⁺Electrochemical potential change; LOD: 5.62 x 10⁻⁸ M (56.2 nM). bioline.org.br
Fluorescent Chemosensor(E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamideAl³⁺Fluorescence "turn-on"; LOD: 33.2 nM. rsc.org
Fluorescent ChemosensorPyrene sulfonamides with N,N-bis-(hydroxyethyl)ethylenediamineGa³⁺PET suppression; "Off-on" fluorescence; LOD: 10 nM. nih.gov
Biosensor (potential)5-dimethylamino-1-naphthalene sulfonamide (dansylamide)Zn²⁺Based on binding to carbonic anhydrase II. nih.gov

Compound List

Environmental Research Perspectives of Naphthalene 1 Sulfonamide

Environmental Degradation Pathways

The environmental persistence of Naphthalene-1-sulfonamide (B86908) is determined by its susceptibility to biological, photolytic, and hydrolytic degradation processes. These pathways transform the parent molecule into various intermediates and, ultimately, can lead to its complete mineralization.

The biodegradation of this compound is influenced by the metabolic capabilities of microbial communities in soil and water. While sulfonamides as a class are not considered readily biodegradable, the presence of the naphthalene (B1677914) ring offers a substrate for certain microorganisms. researchgate.net

Microbial degradation can proceed through several mechanisms. A key step often involves the enzymatic cleavage of the aromatic ring system. mdpi.com Organisms such as Pseudomonas species are known to degrade polycyclic aromatic hydrocarbons (PAHs) like naphthalene, often using them as a sole source of carbon and energy. nih.govmdpi.com The degradation of the naphthalene moiety typically begins with the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to the formation of intermediates like naphthoic acids. nih.gov

In the context of sulfonated naphthalenes, mixed bacterial consortia have demonstrated the ability to achieve complete degradation. nih.gov One documented pathway involves an initial 1,2-dioxygenation that leads to desulfonation, excreting intermediates such as hydroxysalicylates that can be assimilated by other members of the microbial community. nih.gov Degradation can occur under various redox conditions. In soil-water systems, naphthalene has been shown to degrade under denitrification conditions, a process that can be limited by the availability of nitrate, especially when more labile organic carbon is present. nih.gov Anaerobic degradation by sulfate-reducing bacteria has also been established for naphthalene, where it is utilized as an electron donor. nih.gov

<꿰table> Compound TypeMicroorganism/ConditionFindingSourceAnalogous SulfonamidePseudomonas putida (aerobic)60% degradation observed within 14 days. vulcanchem.comNaphthalene SulfonatesMixed Bacterial ConsortiumComplete degradation via complementary catabolic pathways. nih.govNaphthaleneDenitrifying BacteriaDegraded to non-detectable levels in <9 weeks in nitrate-excess conditions. nih.govNaphthaleneSulfate-Reducing CulturesDegraded under anaerobic conditions, with 1 mole of naphthalene requiring 9.3 moles of sulfate. nih.gov

Photolysis, or degradation by light, is a significant abiotic pathway for this compound in sunlit surface waters and on soil surfaces. The process can involve direct photolysis, where the molecule itself absorbs light, or indirect photolysis mediated by other light-absorbing substances in the environment.

The photolytic degradation of this compound can be conceptualized by considering its two main components. The sulfonamide group, under UV irradiation (e.g., 254 nm), is known to be susceptible to cleavage, often resulting in the loss of the SO2 group. researchgate.net The naphthalene moiety also undergoes significant photodegradation. Direct photolysis of naphthalene in aqueous solutions can proceed through photoionization and deprotonation, leading to two primary outcomes: oxidation to form naphthoquinone or ring-opening reactions that yield monoaromatic carboxylic acids and aldehydes. unito.it The estimated half-life for the photolysis of naphthalene in surface water is approximately 71 hours, though this can extend dramatically in deeper waters with less light penetration. epa.gov

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of this compound against hydrolysis is highly dependent on the pH and temperature of the surrounding medium.

The sulfonamide bond is generally stable under neutral aqueous conditions. smolecule.com However, this stability diminishes under extreme acidic or basic conditions, which can promote the hydrolytic cleavage of the sulfur-nitrogen bond. smolecule.comsmolecule.com This reaction typically results in the formation of naphthalene-1-sulfonic acid and ammonia (B1221849) or the corresponding amine. smolecule.com Studies on analogous sulfonamides show high stability across a pH range of 2.0 to 7.4, with moderate degradation observed at a pH of 8.0. nih.gov Accelerated hydrolysis requires more forceful conditions, such as elevated temperatures in a concentrated alkaline solution.

<꿰table> ConditionStabilityDegradation Product(s)SourceNeutral pH (approx. 7)HighMinimal degradation smolecule.comnih.govAcidic pH (< 7)Susceptible to hydrolysis under extreme conditionsNaphthalene-1-sulfonic acid, amine products smolecule.comsmolecule.comBasic pH (> 7)Susceptible to hydrolysis under extreme conditions; moderate stability at pH 8Naphthalene-1-sulfonic acid, amine products smolecule.comnih.gov

Photolytic Degradation Pathways

Environmental Fate and Transport Studies

The movement of this compound through different environmental compartments—air, water, and soil—is governed by its physical and chemical properties, including its volatility and its tendency to adsorb to soil and sediment particles.

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, allowing for atmospheric transport. The potential for this compound to volatilize is expected to be significantly lower than that of its parent PAH, naphthalene. This is due to its higher molecular weight and increased polarity conferred by the sulfonamide functional group, which lowers its vapor pressure.

For context, naphthalene itself is easily volatilized from aerated soils and water surfaces. epa.govcdc.gov Field studies at contaminated sites have measured direct surface volatilization fluxes of naphthalene, with a maximum recorded flux of 23 µg m⁻² h⁻¹. nih.gov This process is strongly influenced by environmental factors such as soil moisture, groundwater level, and changes in atmospheric pressure. nih.gov While this compound is less volatile, the potential for its parent compound to move into the atmosphere highlights a transport pathway relevant to the naphthalene core.

The mobility of this compound in the subsurface is largely controlled by its adsorption to soil particles. This behavior is complex, reflecting the dual nature of the molecule. The naphthalene ring provides hydrophobicity, promoting partitioning into soil organic matter, while the sulfonamide group can engage in more specific polar interactions.

Generally, sulfonamides are considered to have the potential for high mobility in soil due to their relatively low sorption. researchgate.netd-nb.info However, the adsorption of sulfonamides is strongly influenced by soil organic carbon (OC) content and pH. nih.govnih.gov Adsorption tends to increase in soils with higher organic matter, as hydrophobic partitioning and specific interactions with functional groups like phenolic and carboxylic moieties become more significant. nih.gov The pH affects the speciation of the sulfonamide, which in turn influences its interaction with charged soil surfaces.

Studies on naphthalene show that its adsorption is also highly dependent on the soil's organic carbon and clay content. frontiersin.orgscirp.org The Freundlich isotherm model often provides a good fit for the adsorption data of both naphthalene and various sulfonamides, indicating a heterogeneous and nonlinear sorption process. nih.govnih.govscirp.org The Freundlich coefficient (Kf) for naphthalene in aggregated soil has been reported to range from 7.8 to 13.7, signifying moderate adsorption. nih.gov Given that this compound possesses a larger, more aromatic structure than many simpler sulfonamides, its adsorption to soil organic matter is expected to be more significant. researchgate.net

<꿰table> CompoundSoil/SorbentAdsorption Model/ParameterKey FindingSourceNaphthaleneAggregated SoilFreundlich Kf: 7.8 - 13.7Sorption is time-dependent and greater at higher ionic strength. nih.govresearchgate.netNaphthaleneClay and Sandy SoilFreundlich IsothermClay showed higher adsorption capacity than sandy soil. scirp.orgscirp.orgSulfonamides (general)Chernozem SoilFreundlich Kf: 0.5 - 6.5Adsorption increases with aromaticity and is influenced by pH and soil organic matter. nih.govSulfonamides (general)Agricultural SoilFreundlich IsothermSoil pH and organic carbon are key factors; manure amendment increases sorption. nih.gov

Volatilization from Different Environmental Compartments

Bioconcentration Potential in Aquatic Ecosystems

The bioconcentration potential of a chemical substance is a critical parameter in assessing its environmental risk, indicating the extent to which it may accumulate in aquatic organisms from the surrounding water. For this compound, specific experimental data on its Bioconcentration Factor (BCF) in aquatic species appears to be limited in publicly available scientific literature. Safety data sheets for the compound note that no further relevant information on its aquatic toxicity is available caymanchem.com.

However, the potential for bioconcentration can be estimated using the octanol-water partition coefficient (Log K_ow_ or LogP). A high Log K_ow_ (typically ≥ 3) suggests a higher potential for a substance to accumulate in the fatty tissues of organisms nih.gov. The computed XLogP3 value for this compound is 1.9, which suggests a low potential for bioconcentration nih.gov. Substances with a BCF of less than 100 or a Log Pow of less than 3 are generally considered to have a low bioconcentration potential corteva.in. For context, a BCF of 3.2, indicating low potential, has been reported for Diclosulam, another compound containing a sulfonamide group corteva.in.

In general, sulfonamides are recognized for their high water solubility and low adsorption to soil and sediment, which allows them to be mobile in the environment researchgate.net. While this mobility contributes to their widespread presence in aquatic systems, their potential for high-level bioaccumulation is not considered a primary concern compared to other persistent organic pollutants researchgate.netnih.gov.

Table 1: Bioconcentration Potential of this compound

ParameterValueInterpretationSource
Experimental Bioconcentration Factor (BCF)Data not availableSpecific BCF in aquatic organisms has not been reported. caymanchem.com
Octanol-Water Partition Coefficient (XLogP3)1.9Indicates a low potential for bioconcentration. nih.gov

Research on Ecotoxicological Implications for Non-Target Organisms

Direct research on the ecotoxicological effects of this compound on non-target organisms is not extensively documented in available studies caymanchem.com. However, the broader class of sulfonamide antibiotics, to which this compound belongs, has been the subject of numerous ecotoxicological investigations due to their widespread use and detection in aquatic environments researchgate.netnih.govnih.gov. These studies provide insight into the potential environmental risks associated with this class of chemicals.

Research indicates that sulfonamides are ubiquitous in various water systems, with concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L) researchgate.netnih.gov. Standard ecotoxicity bioassays have shown that aquatic organisms exhibit varying degrees of sensitivity to different sulfonamides. Generally, algae are found to be the most susceptible group, followed by crustaceans and fish researchgate.netnih.gov. The toxic effects of sulfonamides on algae are a significant concern, as algae form the base of the aquatic food chain, and any reduction in their population can impact the entire ecosystem nih.gov. Studies have shown that almost all tested sulfonamides produce toxic effects on algae nih.govsemanticscholar.org.

For crustaceans, such as Daphnia magna, acute toxicity tests for various sulfonamides have reported median effective concentrations (EC50) ranging from 3.86 to 277 mg/L semanticscholar.org. For fish, while they are often less sensitive than algae or crustaceans in acute tests, chronic exposure and sublethal effects remain a concern researchgate.netnih.gov. For instance, exposure to certain sulfonamides has been linked to changes in metabolic enzyme activity in zebrafish, indicating potential threats to aquatic life semanticscholar.org.

The table below summarizes ecotoxicity data for several representative sulfonamide compounds, illustrating the range of effects observed on different non-target aquatic organisms. It is crucial to note that these data are for other sulfonamides and may not be directly representative of the specific ecotoxicity profile of this compound.

Table 2: Ecotoxicological Data for Representative Sulfonamide Compounds on Non-Target Organisms

CompoundOrganismEndpointValue (mg/L)Source
SulfamethoxazoleMicrocystis aeruginosa (Cyanobacteria)96-hour EC503.564 semanticscholar.org
SulfadiazineMicrocystis aeruginosa (Cyanobacteria)96-hour EC5010.425 semanticscholar.org
SulfamonomethoxineChlorella vulgaris (Green Algae)72-hour EC505.9 nih.gov
SulfamonomethoxineDaphnia magna (Crustacean)48-hour LC5048 nih.gov
SulfadiazineDaphnia magna (Crustacean)Chronic LC501.884 researchopenworld.com
SulfamethoxazoleDaphnia magna (Crustacean)48-hour EC50103 semanticscholar.org

Conclusion and Future Research Directions

Synthesis of Key Research Findings on Naphthalene-1-sulfonamide (B86908)

Research has firmly established this compound as a crucial building block for creating a diverse array of bioactive molecules. The sulfonamide group, attached to the naphthalene (B1677914) ring system, provides a reactive site for various chemical modifications, leading to derivatives with enhanced therapeutic properties. smolecule.com Key findings indicate that these derivatives exhibit significant biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory effects. nih.govsemanticscholar.org

Notably, derivatives of this compound have been identified as potent inhibitors of various enzymes. For instance, certain derivatives act as inhibitors of protein kinases and fatty acid binding protein 4 (FABP4), which are implicated in diseases like cancer, diabetes, and atherosclerosis. researchgate.netnih.gov Furthermore, some have been shown to inhibit tubulin polymerization, a key mechanism for anticancer agents. nih.govsemanticscholar.orgresearchgate.net The structural framework of this compound allows for the fine-tuning of its pharmacological profile, making it a valuable scaffold in drug discovery. smolecule.com

Identification of Emerging Trends and Promising Avenues in this compound Research

The trajectory of this compound research points towards several exciting and promising directions. A significant emerging trend is the structure-based design of highly selective and potent inhibitors for specific molecular targets. researchgate.netnih.gov This approach has led to the discovery of this compound derivatives as novel inhibitors of FABP4, presenting a potential therapeutic strategy for metabolic diseases. researchgate.netnih.govmdpi.com

Another promising avenue is the development of these compounds as anticancer agents that work by disrupting microtubule dynamics. semanticscholar.orgtandfonline.com Research into derivatives that can overcome drug resistance and exhibit low cytotoxicity to normal cells is particularly noteworthy. semanticscholar.org The exploration of the this compound scaffold in developing antagonists for chemokine receptors, such as CCR8, also represents a significant area of future research for immunomodulatory therapies. nih.govacs.org Additionally, the synthesis of fluorescent probes based on this scaffold for biological imaging and diagnostics is a burgeoning field. nih.gov

Delineation of Unexplored Areas and Critical Research Gaps

Despite the significant progress, several areas within this compound research remain underexplored, presenting critical gaps that need to be addressed. While numerous derivatives have demonstrated promising in-vitro activity, there is a relative scarcity of comprehensive in-vivo studies to validate these findings and assess their pharmacokinetic and toxicological profiles. nih.gov

The full spectrum of biological activities of this compound derivatives is likely not yet fully realized. The research has been heavily focused on anticancer and enzyme inhibition activities, while other potential therapeutic applications, such as antiviral, neuroprotective, or antiparasitic activities, warrant more thorough investigation. nih.govsemanticscholar.org The precise molecular mechanisms underlying the observed biological effects for many derivatives are not fully elucidated and require more in-depth mechanistic studies.

Furthermore, while there is some mention of their use in the dye industry and material science, the potential for non-pharmaceutical applications of this compound derivatives remains a largely untapped area of research. evitachem.comchemimpex.com

Prospects for Translational Research and Broadening Therapeutic/Industrial Applications of this compound Derivatives

The future of this compound research holds considerable promise for translational applications. The development of potent and selective FABP4 inhibitors, for example, could translate into novel treatments for type 2 diabetes and atherosclerosis. nih.govpexacy.com Extensive in-vivo studies and subsequent clinical trials on the most promising lead compounds are the logical next steps. nih.gov Similarly, optimizing the anticancer derivatives that target tubulin polymerization could lead to new chemotherapeutic agents with improved efficacy and fewer side effects. semanticscholar.org

To broaden the therapeutic applications, future research should focus on screening this compound libraries against a wider range of biological targets. This could uncover new therapeutic uses for this versatile scaffold.

In the industrial realm, a more systematic exploration of the properties of this compound derivatives could lead to the development of novel dyes, polymers, and other advanced materials. smolecule.comchemimpex.com The fluorescent properties of some derivatives could be harnessed to create new analytical tools and sensors. nih.gov The continued exploration of this multifaceted compound and its derivatives is poised to yield significant scientific and technological advancements.

Q & A

Basic: What are the standard protocols for synthesizing and characterizing Naphthalene-1-sulfonamide in laboratory settings?

Answer:
Synthesis typically involves sulfonation of naphthalene followed by amidation. For example, derivatives like Pitstop® 2-100 (a this compound-based inhibitor) are synthesized via condensation reactions between thiazol-2-amine precursors and naphthalene-1-sulfonyl chloride, achieving >98% purity through column chromatography . Characterization employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and UV-Vis spectroscopy. For instance, Wu et al. (2012) used spectral properties to confirm the structure of a Zn²⁺-selective this compound derivative via fluorescence and absorption spectra .

Basic: How are toxicity studies for this compound systematically designed and validated in experimental models?

Answer:
Toxicological assessments follow structured frameworks, such as the 8-step process in ATSDR profiles:

Literature search using databases (PubMed, TOXCENTER) with tailored query strings (e.g., MeSH terms: "Naphthalenes/toxicity") .

Data extraction into standardized tables (e.g., Table C-2 in ) to capture species-specific outcomes, exposure routes, and doses.

Risk of bias (RoB) assessment via questionnaires (Table C-6/C-7) evaluating randomization, blinding, and outcome reporting .

Confidence rating using criteria like dose-response consistency and mechanistic plausibility .

Advanced: How can researchers address contradictions in reported binding affinities of this compound derivatives to targets like FABP4 or clathrin?

Answer:
Discrepancies often arise from assay variability (e.g., fluorescence interference in Pitstop® 2 ) or structural modifications (e.g., halogen substitutions altering binding pockets ). To resolve these:

  • Standardize experimental conditions : Use fixed ligand concentrations and controls for fluorescence artifacts .
  • Employ computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes, reconciling structural data with affinity measurements .
  • Cross-validate with orthogonal methods : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide complementary affinity data .

Advanced: What methodologies are recommended for analyzing environmental partitioning and degradation pathways of this compound?

Answer:
Environmental fate studies prioritize:

  • Transport modeling : Use EPI Suite or OPERA to predict log Kow (octanol-water coefficient) and soil sorption .
  • Degradation studies : Aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) quantify half-lives in water/sediment systems .
  • Analytical detection : High-performance liquid chromatography (HPLC) paired with tandem mass spectrometry (LC-MS/MS) detects trace metabolites in environmental matrices .

Experimental Design: How should a study evaluate the metabolic fate of this compound in mammalian systems?

Answer:
Key steps include:

In vitro hepatocyte assays : Incubate with liver microsomes (human/rat) and monitor phase I/II metabolites via LC-MS .

Isotopic labeling : Use ¹⁴C-labeled this compound to track distribution and excretion in vivo .

Data integration : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate metabolic rates across species .

Advanced: How can crystallographic data for this compound derivatives be optimized to resolve structural ambiguities?

Answer:
For crystallography:

  • Refinement protocols : Use SHELXL with high-resolution (<1.0 Å) data to model disorder or anisotropic thermal motion .
  • Validation tools : Check geometry with Mogul (Cambridge Structural Database) and electron density maps (e.g., Coot) .
  • Synchrotron sources : Enhance data quality via high-brilliance X-rays to resolve weak diffraction signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.